molecular formula C23H21N3O B11321819 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B11321819
M. Wt: 355.4 g/mol
InChI Key: QGHPYJWOYUKINF-UHFFFAOYSA-N
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Description

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a naphthalene moiety, and an acetamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring and the naphthalene moiety. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the 4-Methylphenylmethyl Group: This step involves the alkylation of the pyrazole ring using a suitable alkylating agent such as 4-methylbenzyl chloride.

    Formation of the Naphthalene Moiety: The naphthalene ring can be synthesized through a Friedel-Crafts acylation reaction.

    Coupling of the Pyrazole and Naphthalene Moieties: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Acetamide Group: The final step involves the acylation of the coupled product with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE
  • N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(PHENYL)ACETAMIDE

Uniqueness

N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its specific combination of a pyrazole ring, a naphthalene moiety, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C23H21N3O/c1-17-9-11-18(12-10-17)16-26-22(13-14-24-26)25-23(27)15-20-7-4-6-19-5-2-3-8-21(19)20/h2-14H,15-16H2,1H3,(H,25,27)

InChI Key

QGHPYJWOYUKINF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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